4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a pyrazolo[1,5-a]pyrazine core with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. This reaction is carried out in ethanol at room temperature, yielding the target hydrazine derivatives in yields ranging from 56% to 80% . The reaction can be further modified by combining the hydrazine derivatives with compounds having one or two reactive sites, such as triethyl orthoformate, acetic anhydride, ethyl chloroformate, phenyl isothiocyanate, and hydrazoic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride, ethyl chloroformate, and phenyl isothiocyanate are employed.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, triazoles, tetrazoles, and triazines .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for synthesizing various heterocyclic compounds.
Biology: It exhibits significant biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound acts as an effective nucleophile, participating in cyclocondensation and functionalization reactions that lead to the formation of azole rings . These reactions are crucial for its biological activities, including enzyme inhibition and apoptosis induction in cancer cells .
Comparison with Similar Compounds
4-Chloropyrazolo[1,5-a]pyrazines: These compounds serve as precursors for synthesizing 4-hydrazinyl-2-phenylpyrazolo[1,5-a]pyrazine.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness: this compound stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)hydrazine |
InChI |
InChI=1S/C12H11N5/c13-15-12-11-8-10(9-4-2-1-3-5-9)16-17(11)7-6-14-12/h1-8H,13H2,(H,14,15) |
InChI Key |
BCWRLYYCBURYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)NN |
Origin of Product |
United States |
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